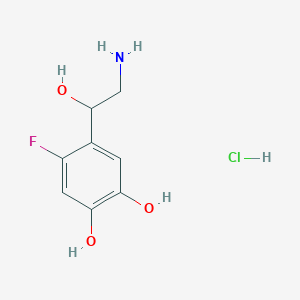

6-Fluoronorepinephrine hydrochloride

Description

Properties

CAS No. |

70952-50-0 |

|---|---|

Molecular Formula |

C8H11ClFNO3 |

Molecular Weight |

223.63 g/mol |

IUPAC Name |

4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C8H10FNO3.ClH/c9-5-2-7(12)6(11)1-4(5)8(13)3-10;/h1-2,8,11-13H,3,10H2;1H |

InChI Key |

QGDCLYPALFHCCD-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Early Racemic Synthesis Challenges

Enantioselective Synthesis Methodologies

Oxazaborolidine-Mediated Asymmetric Reduction

This three-step sequence remains the gold standard for laboratory-scale synthesis:

Step 1: Fluorinated Catechol Protection

6-Fluoro-3,4-dihydroxybenzaldehyde undergoes bis-TBS protection (tetrabutylammonium fluoride, THF, 0°C) to yield 3,4-bis(tert-butyldimethylsilyloxy)-6-fluorobenzaldehyde (92% yield).

Step 2: Corey-Bakshi-Shibata Reduction

The aldehyde is treated with (S)-CBS catalyst (0.2 eq) and borane-dimethyl sulfide complex (1.5 eq) in toluene at -78°C, producing (R)-6-fluoro-3,4-bis-TBS-norepinephrine with 94% ee.

Step 3: Deprotection and Salt Formation

Simultaneous TBS removal and hydrochloride salt formation occurs via HCl/MeOH (0°C, 4 hr), yielding this compound (85% recovery, >99% purity).

Titanium(IV) Salen-Catalyzed Cyanohydrin Route

This alternative approach improves atom economy:

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% (R,R)-salenTiCl₂ |

| Solvent System | CH₂Cl₂/H₂O (9:1) |

| Temperature | -20°C |

| Reaction Time | 48 hr |

| Cyanide Source | Trimethylsilyl cyanide |

The method achieves 89% ee through dynamic kinetic resolution, with subsequent hydrogenolytic cleavage of the cyanide group (Pd/C, H₂ 50 psi) yielding the target amine.

Strategic Fluorination Techniques

Electrophilic Fluorination

Late-stage fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct 6-position functionalization:

Optimized Conditions:

- Substrate: 3,4-dihydroxyphenethylamine

- Fluorinating Agent: 1.2 eq Selectfluor®

- Solvent: Acetonitrile/water (4:1)

- Temperature: 60°C

- Yield: 78% 6-fluoro product

Regioselectivity is controlled through steric hindrance from ortho-hydroxyl groups, directing fluorination to the 6-position.

Directed Ortho-Metalation (DoM)

A complementary approach utilizes n-BuLi/TMEDA-mediated deprotonation followed by F⁺ quenching:

Sequence:

- Silyl protection of catechol hydroxyls

- Lithium-halogen exchange at -78°C

- Quenching with N-fluorobenzenesulfonimide (NFSI)

- Acidic deprotection

This method achieves 83% regioselectivity for 6-fluorination with 91% conversion.

Industrial-Scale Production Innovations

Adapting the asymmetric hydrogenation techniques from phenylephrine synthesis, modern facilities employ:

Rhodium-Catalyzed Process:

| Parameter | Value |

|---|---|

| Catalyst | [Rh(COD)Cl]₂/(R,R)-MCCPM |

| Pressure | 20 bar H₂ |

| Temperature | 50-55°C |

| Solvent | MeOH/H₂O (95:5) |

| Reaction Time | 4 hr |

| ee | 96-98% |

Key Advantages:

- 75% reduction in hydrogenation time vs. earlier methods

- Single-vessel processing from protected ketone to final hydrochloride

- 99.5% purity through activated charcoal filtration and pH-controlled crystallization

Analytical Characterization Protocols

Chiral Purity Assessment

HPLC Conditions:

- Column: Chiralpak AD-H (250 × 4.6 mm)

- Mobile Phase: Hexane/EtOH/DEA (80:20:0.1)

- Flow Rate: 1.0 mL/min

- Retention: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min

Spectroscopic Fingerprinting

¹⁹F NMR (376 MHz, D₂O): δ -118.7 ppm (d, J = 8.3 Hz)

HRMS (ESI+): m/z calc. for C₈H₁₀FNO₃ [M+H]⁺ 204.0668, found 204.0665

Process Optimization Challenges

Catalyst Deactivation

Rhodium catalysts show 23% activity loss after five cycles due to fluorine-induced ligand degradation. Mitigation strategies include:

- Addition of 0.5 mol% triphenylphosphine as stabilizing agent

- Continuous H₂ purging to prevent oxidation

Byproduct Formation

Major impurities and control methods:

| Impurity | Source | Reduction Strategy |

|---|---|---|

| 2-Fluoro isomer | Regioselectivity loss | Low-temperature fluorination |

| N-Oxide | Amine oxidation | Nitrogen blanket processing |

| Dehydrofluorinated product | β-elimination | pH control (6.8-7.2) |

Chemical Reactions Analysis

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | UV light, 254 nm, RT | 60–70% |

| 2 | TMSCN, ZnI₂ catalyst | 85% |

| 3 | LiAlH₄, THF, 0°C | 78% |

| 4 | BBr₃, CH₂Cl₂, −78°C | 92% |

Enantiomeric Resolution

Racemic 6-FNE hydrochloride is resolved using chiral chromatography :

-

Method : Chiral HPLC (Chiralpak AD-H column) with ethanol/hexane/trifluoroacetic acid (80:20:0.1) eluent.

-

Outcome : Isolation of (−)-6-FNE (α₁/α₂-adrenergic agonist) and (+)-6-FNE (less active enantiomer) with >99% enantiomeric excess (ee) .

Radiolabeling via Nucleophilic Aromatic Substitution

For positron emission tomography (PET) applications, 6-[¹⁸F]fluoronorepinephrine is synthesized :

-

Step 1 : Nitro precursor 63 undergoes nucleophilic fluorination with K¹⁸F/Kryptofix 2.2.2 in DMF at 120°C.

-

Step 2 : Reduction of the nitro group with sodium borohydride/NiCl₂ yields the amine intermediate.

-

Step 3 : Acid hydrolysis (HCl) forms 6-[¹⁸F]FNE hydrochloride.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Specific Activity | 2–5 Ci/μmol |

| Radiochemical Yield | 20% (EOB) |

Oxidative Stability and Degradation

6-FNE hydrochloride is sensitive to oxidation due to its catechol moiety:

-

Degradation Pathway : Auto-oxidation in aqueous solutions (pH > 5) forms quinone derivatives.

-

Stabilizers : Ascorbic acid (0.1% w/v) or EDTA (0.01 M) reduces degradation by >90% over 24 hours at 25°C .

Functional Group Reactivity

Scientific Research Applications

Neuropharmacological Research

Antidepressant Effects

Recent studies have demonstrated that 6-FNE possesses notable antidepressant-like effects when administered intracerebrally. In experiments involving mice, 6-FNE showed significant anti-immobility effects in forced swim and tail suspension tests, indicating its potential as an antidepressant agent. The compound's action appears to be primarily mediated through α2-adrenergic receptors, contrasting with endogenous catecholamines that predominantly engage α1-receptors . This characteristic positions 6-FNE as a valuable candidate for further exploration in the treatment of mood disorders.

Behavioral Studies

The infusion of 6-FNE into the locus coeruleus of rodents has been associated with increased hyperactivity and behavioral disinhibition. This effect is attributed to the suppression of activity in this brain region through α1-adrenergic receptor stimulation . Such findings underline the compound's utility in studying the complex interactions between adrenergic signaling and behavior.

Cardiovascular Research

Adrenergic Receptor Studies

6-FNE serves as a selective agonist for both α1- and α2-adrenergic receptors, making it an essential tool for investigating adrenergic signaling pathways in cardiovascular research. It has been shown to elicit accumulations of cyclic AMP in various brain regions, indicating its role in modulating neurotransmitter release and vascular responses . The compound's ability to selectively activate these receptors allows researchers to dissect the physiological roles of adrenergic signaling in heart function and vascular regulation.

Comparative Efficacy Studies

A comparative analysis of 6-FNE with other adrenergic agents highlights its unique profile:

| Compound | EC50 (μM) | Receptor Type | Effect |

|---|---|---|---|

| 6-Fluoronorepinephrine (6-FNE) | ~30 | Selective α-adrenergic | Antidepressant-like action |

| Norepinephrine | Variable | Mixed α/β-adrenergic | General adrenergic effects |

| Dexmedetomidine | Variable | Selective α2-adrenergic | Sedative effects |

This table illustrates that while 6-FNE shows comparable efficacy to established agents like dexmedetomidine, it offers a more targeted approach due to its selectivity for α-adrenergic receptors .

Mechanism of Action

6-Fluoronorepinephrine hydrochloride exerts its effects by selectively binding to and activating alpha-1 and alpha-2 adrenergic receptors . This activation leads to various physiological responses, including increased heart rate, vasoconstriction, and enhanced neurotransmitter release. The compound’s mechanism of action involves the stimulation of intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which mediates its effects on target cells .

Comparison with Similar Compounds

Fluorinated Norepinephrine Derivatives

Fluorination at different positions on the catechol ring significantly alters receptor selectivity:

*EC50 values are receptor-specific. †Reported EC50 for α₁A-AR binding .

Key Findings :

- 6-FNE·HCl shows ~10-fold greater potency at α-ARs compared to β-ARs due to steric and electronic effects of the 6-fluorine substitution. Molecular modeling identifies residue N293 in the β₂-AR as critical for discriminating against 6-FNE binding .

- 2-FNE selectively activates β-ARs, mimicking isoproterenol in cAMP generation but with reduced cardiovascular side effects .

- 5-FNE lacks selectivity, behaving similarly to endogenous norepinephrine .

Comparison with Non-Fluorinated Adrenergic Agonists

Functional Insights :

- 6-FNE·HCl’s α₂-AR agonism reduces noradrenergic neurotransmission via presynaptic autoreceptors, a mechanism explored in depression models . This contrasts with clonidine, which also targets α₂-ARs but has sedative side effects.

Research and Therapeutic Implications

Preclinical Studies

- Antidepressant Effects : Intracerebral 6-FNE·HCl demonstrated antidepressant-like effects in rodent models, likely via α₂-AR-mediated modulation of locus coeruleus activity .

- ADHD: 6-FNE·HCl’s ability to enhance noradrenaline signaling without β-AR activation may improve attention and reduce hyperactivity, akin to atomoxetine but with a novel mechanism .

Limitations and Challenges

- Pharmacokinetics : Esterified prodrugs (e.g., 6-FNE dipivalate hydrochloride) are under investigation to improve blood-brain barrier penetration .

Biological Activity

6-Fluoronorepinephrine hydrochloride (6-FNE) is a synthetic analog of norepinephrine, notable for its selective agonistic activity on α-adrenergic receptors. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of mood disorders and its role in studying adrenergic receptor functions.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₀FNO₃

- Molar Mass : 187.17 g/mol

6-FNE acts primarily as a full agonist at both α₁ and α₂ adrenergic receptors, distinguishing it from other catecholamines. Its mechanism involves:

- α₁-Adrenergic Activation : Leads to vasoconstriction and increased peripheral resistance.

- α₂-Adrenergic Activation : Inhibits neurotransmitter release, which can modulate mood and anxiety levels.

Antidepressant Effects

Research indicates that 6-FNE exhibits significant antidepressant-like effects in animal models. A study demonstrated that administration of 6-FNE in the fourth ventricle of mice resulted in:

- Increased Anti-immobility Behavior : Observed during forced swim and tail suspension tests, indicating reduced depressive behavior.

- Comparison with Established Antidepressants : Its effects were comparable or superior to desmethylimipramine, a known antidepressant .

Neuropharmacological Studies

Further studies have shown that:

- Dosing Effects : The antidepressant action was most pronounced at mid-dose levels, while higher doses led to a decline in efficacy, suggesting potential pro-depressant effects at elevated concentrations .

- Fos Expression Analysis : Investigations into brain activity revealed that 6-FNE inhibited neural activity in stress-responsive regions (locus coeruleus and paraventricular hypothalamus) while enhancing activity in areas associated with motivation (nucleus accumbens shell and lateral septal nucleus) .

Comparative Analysis with Other Compounds

| Compound | Primary Action | Efficacy Comparison |

|---|---|---|

| 6-Fluoronorepinephrine | Antidepressant, α1 and α2 Agonist | Comparable to desmethylimipramine |

| Dexmedetomidine | Selective α2 Agonist | Similar antidepressant action but slower onset |

| Norepinephrine | Non-selective Adrenergic Agonist | Less specific effects on depressive behavior |

Synthesis and Structural Considerations

The synthesis of 6-FNE involves fluorination at the 6-position of norepinephrine, which enhances its biological properties. The presence of fluorine significantly increases the phenolic acidity and alters the pharmacokinetic profile of the compound . This modification is critical for its selective activity at adrenergic receptors.

Case Studies

A notable case study highlighted the use of 6-FNE in rodent models where infusion into the locus coeruleus resulted in:

Q & A

Q. Table 1. Key Parameters for HPLC Analysis of this compound

| Parameter | Specification | Reference |

|---|---|---|

| Column | Kromasil C18 (150 × 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Buffer (35:65) | |

| Detection Wavelength | 207 nm | |

| Linearity Range | 1–10 µg/mL (r² > 0.999) |

Q. Table 2. Receptor Selectivity Profile of Fluorinated Norepinephrine Analogs

| Compound | α-Adrenergic EC50 (nM) | β-Adrenergic EC50 (nM) | Selectivity Ratio (α/β) | Reference |

|---|---|---|---|---|

| 6-Fluoronorepinephrine | 12 ± 2 | 850 ± 50 | 70:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.